1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine
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Overview
Description
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a complex organic compound that features both imidazole and piperazine moieties. Imidazoles are a class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . Piperazines are also significant in pharmaceutical chemistry due to their presence in various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves multi-step reactions starting from benzylamine and methyl isocyanate to form 1-benzyl-2-methylimidazole . This intermediate is then nitrated to introduce the nitro group at the 4-position of the imidazole ring. The final step involves the reaction of this nitroimidazole with piperazine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-benzyl-4-(1-benzyl-2-methyl-4-amino-1H-imidazol-5-yl)piperazine .
Scientific Research Applications
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methylimidazole: Lacks the nitro group and piperazine moiety.
4-nitroimidazole: Lacks the benzyl and piperazine groups.
Piperazine derivatives: Vary in the substitution pattern on the piperazine ring.
Uniqueness
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is unique due to its combination of imidazole and piperazine moieties, along with the presence of both benzyl and nitro groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGLZGLQGHNCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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